3-Aminoisoxazolo[4,5-b]pyrazine
Overview
Description
3-Aminoisoxazolo[4,5-b]pyrazine is a heterocyclic organic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . It is characterized by its unique structure, which includes both an isoxazole and a pyrazine ring, making it a valuable scaffold for drug discovery and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoisoxazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminoisoxazole with pyrazine derivatives under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Aminoisoxazolo[4,5-b]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Aminoisoxazolo[4,5-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Aminoisoxazolo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Isoxazolo[4,5-b]pyrimidine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
3-Aminoisoxazolo[4,5-b]pyrazine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for various bioactive molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
[1,2]oxazolo[4,5-b]pyrazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOSBXIJGCIJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512808 | |
Record name | [1,2]Oxazolo[4,5-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81411-79-2 | |
Record name | Isoxazolo[4,5-b]pyrazin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81411-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2]Oxazolo[4,5-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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